![molecular formula C17H12Cl4N2O3 B2694160 Methyl 3-(2,4-dichloroanilino)-2-[(2,4-dichlorobenzoyl)amino]acrylate CAS No. 1164464-67-8](/img/structure/B2694160.png)

Methyl 3-(2,4-dichloroanilino)-2-[(2,4-dichlorobenzoyl)amino]acrylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

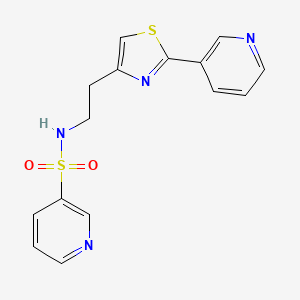

Methyl 3-(2,4-dichloroanilino)-2-[(2,4-dichlorobenzoyl)amino]acrylate, also known as DCB-M, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. In

Wissenschaftliche Forschungsanwendungen

Synthesis and Antioxidant Activity

A study by Kushnir et al. (2015) discusses the synthesis of a compound through the reaction of methyl-3-{[2-(dimethylamino)propyl]amino}acrylate with α-chloro-3-bromobenzylisocyanate, leading to the formation of 4-(3-bromophenyl)-5-methoxycarbonyl-1-(N,N-dimethylaminopropyl)-3,4-dihydropyrimidin-2(1H)-one hydrochloride. This compound, upon alkylation with chloroacetate esters, yielded a series of quaternary ammonium salts. Some of these compounds showed high inhibitory activity against the superoxide-generating ability of mitochondria in both liver and tumor tissues in rats, indicating antioxidant properties (Kushnir, Voloshchuk, Marchenko, & Vovk, 2015).

Atmospheric Degradation of Acrylate Esters

Moreno et al. (2014) investigated the atmospheric degradation processes of acrylate esters, including methyl 3-methylacrylate and methyl 3,3-dimethylacrylate, through gas-phase reactions with OH radicals and Cl atoms. This study provides insights into the environmental impact and atmospheric lifetime of compounds similar to Methyl 3-(2,4-dichloroanilino)-2-[(2,4-dichlorobenzoyl)amino]acrylate, contributing to the understanding of their behavior in atmospheric chemistry (Moreno, Gallego-Iniesta, Taccone, Martín, Cabañas, & Salgado, 2014).

Controlled Radical Polymerization

The controlled radical polymerization of acrylamides and acrylates, including studies on homopolymers and copolymers, provides a foundation for creating materials with specific properties for various applications. Mori, Sutoh, and Endo (2005) synthesized homopolymers by reversible addition−fragmentation chain transfer (RAFT) polymerization, demonstrating the controlled character of the polymerization and the potential for designing polymeric materials with precise molecular weight and structure control (Mori, Sutoh, & Endo, 2005).

Photoinduced Polymerization

Anastasaki et al. (2014) explored the photoinduced living radical polymerization of acrylates, achieving high monomer conversion and yielding poly(acrylates) with low dispersity and excellent end-group fidelity. This process, conducted in the presence of copper(II) bromide and tertiary amine ligands, underscores the versatility and efficiency of utilizing light to mediate polymerization reactions, which could be applicable for materials based on Methyl 3-(2,4-dichloroanilino)-2-[(2,4-dichlorobenzoyl)amino]acrylate (Anastasaki, Nikolaou, Zhang, Burns, Samanta, Waldron, Haddleton, McHale, Fox, Percec, Wilson, & Haddleton, 2014).

Eigenschaften

IUPAC Name |

methyl (E)-3-(2,4-dichloroanilino)-2-[(2,4-dichlorobenzoyl)amino]prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl4N2O3/c1-26-17(25)15(8-22-14-5-3-10(19)7-13(14)21)23-16(24)11-4-2-9(18)6-12(11)20/h2-8,22H,1H3,(H,23,24)/b15-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDJSFHRKZVNMIG-OVCLIPMQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=CNC1=C(C=C(C=C1)Cl)Cl)NC(=O)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C(=C\NC1=C(C=C(C=C1)Cl)Cl)/NC(=O)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl4N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(2,4-dichloroanilino)-2-[(2,4-dichlorobenzoyl)amino]acrylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-dichloro-N-[1-(2-chlorophenyl)-1H-pyrazol-3-yl]pyridine-4-carboxamide](/img/structure/B2694080.png)

![2,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2694081.png)

methanone O-(2,4-dichlorobenzyl)oxime](/img/structure/B2694086.png)

![(E)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(4-methoxyanilino)prop-2-en-1-one](/img/structure/B2694088.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2694089.png)

![6-(4-methylphenyl)-3-(piperazin-1-ylcarbonyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B2694096.png)